molecular formula C6H4ClNO B056269 5-Chloronicotinaldehyde CAS No. 113118-82-4

5-Chloronicotinaldehyde

Cat. No. B056269
M. Wt: 141.55 g/mol
InChI Key: BCELHNLIYYAOLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chloronicotinaldehyde and its derivatives involves various chemical routes, each tailored to yield specific structural modifications. For example, the synthesis of chlorinated aldehydes, including 5-Chloronicotinaldehyde derivatives, has been explored through reactions involving salicylic aldehyde and formaldehyde in the presence of concentrated hydrochloric acid, which, after purification, yields the desired aldehydes as confirmed through spectroscopic analysis (Miao Yu, 2010). Improvements in synthesis methods have led to increased yields and reduced solvent usage, highlighting the progress in the efficient production of such compounds (Xiong Ya, 2009).

Molecular Structure Analysis

The molecular structure of 5-Chloronicotinaldehyde derivatives has been elucidated through various spectroscopic techniques, including X-ray diffraction. These studies reveal intricate details about the spatial arrangement of atoms within the molecules and their electronic configurations, which are crucial for understanding their reactivity and interactions with other molecules. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been determined, showing specific orientations and interactions that are key to its chemical behavior (Cunjin Xu & Yan-Qin Shi, 2011).

Chemical Reactions and Properties

5-Chloronicotinaldehyde participates in various chemical reactions, serving as a versatile intermediate for the synthesis of complex organic molecules. Its chemical properties enable it to undergo reactions such as nucleophilic substitution and condensation, leading to the formation of novel compounds with potential applications in different sectors. The reactivity of 5-Chloronicotinaldehyde derivatives has been exploited in the synthesis of heterocyclic compounds, demonstrating the compound's role as a valuable building block in organic synthesis (P. Narender et al., 2006).

Scientific Research Applications

  • Anti-mycobacterial and Cytotoxic Activities : A study explored Knoevenagel derivatives and (E)-α,β-unsaturated esters and ketones prepared from 2-chloronicotinaldehyde, evaluating their anti-mycobacterial activity against Mycobacterium tuberculosis. Certain compounds exhibited potent activity, with compound 5j being the most potent Mtb inhibitor. These compounds also displayed significant cytotoxicity against different cell lines, suggesting their potential as anti-mycobacterial therapeutic agents (Suman et al., 2013).

  • Organotin-Based Bifunctional Reagents : Another study focused on the creation of organotin-based bifunctional reagents, including 4-chloro-2-lithio-1-botene. These reagents proved useful for reactions with aldehydes and ketones, offering new methods for synthetic chemistry (Piers & Karunaratne, 1989).

  • Low-Temperature Infrared Spectra and UV-Induced Rotamerization : A study investigated 5-Chlorosalicylaldehyde, important in fragrance, dye, and pharmaceutical synthesis. It examined its infrared spectra and UV-induced rotamerization, revealing different conformers and their transformation under UV irradiation. This research provides insights into the structural and vibrational properties of 5-Chlorosalicylaldehyde (Brito et al., 2022).

  • Synthesis of Fluorescent Derivatives : Chloroacetaldehyde, a related compound, was used in a study for fluorimetric labeling of adenine compounds. This method showed potential for quantitative analysis in high-performance liquid chromatography, indicating its application in adenine compound studies (Sonoki et al., 1989).

  • Applications in Leather Industry : Furfural products, which relate to aldehyde chemistry, were discussed in their use in leather manufacturing. This research outlined the preparation and development of furfural and its derivatives, highlighting their application in green chemistry and industrial processes (Zhang, 2009).

  • Antioxidant and Nutraceutical Properties : Chlorogenic acid, chemically similar to 5-Chloronicotinaldehyde, was examined for its dual role as a food additive and a nutraceutical against metabolic syndrome. It displayed antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities (Santana-Gálvez et al., 2017).

Safety And Hazards

5-Chloronicotinaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, avoiding eating, drinking, or smoking when using this product . It should be stored in a well-ventilated place, with the container kept tightly closed .

properties

IUPAC Name

5-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-6-1-5(4-9)2-8-3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCELHNLIYYAOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560374
Record name 5-Chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloronicotinaldehyde

CAS RN

113118-82-4
Record name 5-Chloro-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113118-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-pyridine-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The mixture of 3-chloro-5-formyl-2H-pyridine-1-carboxylic acid phenyl ester (2.3 g, 8.8 mmol), sublimed sulfur (0.29 g, 9 mmol) and naphthalene (6 g) was refluxed under an argon atmosphere for 2 h. After the reaction was complete, the mixture was cooled to r.t., dissolved in ethyl ether (30 mL), and extracted with aqueous 10% HCl. The combined acid extracts were washed with ethyl ether (20 mL) and cooled to 0° C. Dichloromethane (30 mL) was added and “pH” of the mixture was adjusted to be basic with 25% aqueous NaOH, and the mixture was extracted with dichloromethane (20 mL). The combined organic phase was washed with brine, dried over K2CO3, filtered, and concentrated to give a brown solid. (0.8 g, 76%).
Name
3-chloro-5-formyl-2H-pyridine-1-carboxylic acid phenyl ester
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Martelletti, F Cipolla, M Capi, M Curto… - Drugs …, 2020 - researchgate.net
… b) Ortholithiation of 2,3-dibromo-5-chloropyridine (XL) with i-PrMgCl·LiCl in THF and trapping with dimethylformamide (XLI) gives 2-bromo-5-chloronicotinaldehyde (XLII), which upon …
Number of citations: 14 www.researchgate.net
J Gras - Drugs of the Future, 2019 - access.portico.org
… c) Ortholithiation of 2,3-dibromo-5-chloropyridine (XLIV) with i-PrMgCl·LiCl in THF and trapping with dimethylformamide (XLV) at 40 C gives 2-bromo- 5-chloronicotinaldehyde (XLVI), …
Number of citations: 2 access.portico.org
DL Shaneyfelt - 1962 - search.proquest.com
An extremely large amount of research has been conducted in the past fifty years in the field of aldehyde preparation. Many procedures have been devised and investigated. A large …
Number of citations: 2 search.proquest.com
CT Huang - 1975 - search.proquest.com
have been used, the quality is heavily dependent upon the quality of the original Page 1 LGGLGGGGGGGG GGG LLLLLL This material was produced from a microfilm copy of the …
Number of citations: 3 search.proquest.com

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